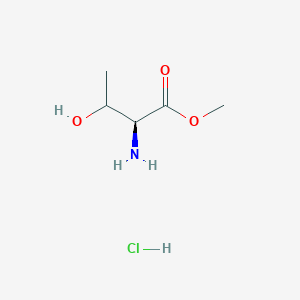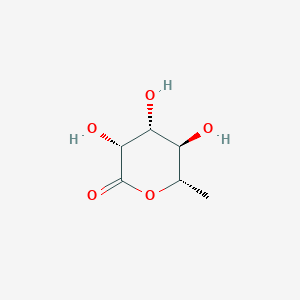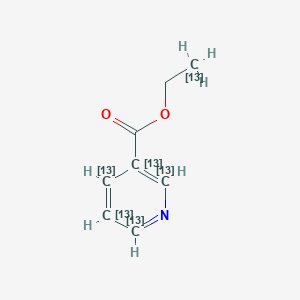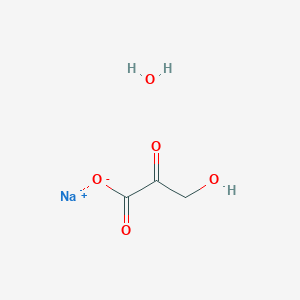
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group and a dimethylpyrimidinylthio group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 4,6-dimethyl-2-pyrimidinethiol as the primary starting materials.
Formation of Intermediate: The 2,4-dimethylphenylamine is reacted with chloroacetyl chloride to form an intermediate, N-(2,4-dimethylphenyl)chloroacetamide.
Thioether Formation: The intermediate is then reacted with 4,6-dimethyl-2-pyrimidinethiol in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide: can be compared with other acetamide derivatives such as:
Uniqueness
- The presence of both the dimethylphenyl and dimethylpyrimidinylthio groups in the same molecule makes this compound unique. This dual functionality can lead to diverse chemical reactivity and potential applications.
Propiedades
Fórmula molecular |
C16H19N3OS |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H19N3OS/c1-10-5-6-14(11(2)7-10)19-15(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) |
Clave InChI |
WJFAGJFSOHNASY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)


(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)


